![molecular formula C10H9ClO B14353056 [3-(Chloromethoxy)prop-1-yn-1-yl]benzene CAS No. 90331-98-9](/img/structure/B14353056.png)
[3-(Chloromethoxy)prop-1-yn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Chloromethoxy)prop-1-yn-1-yl]benzene: is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a prop-1-yn-1-yl group, which is further substituted with a chloromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene typically involves the reaction of propargyl alcohol with thionyl chloride to form propargyl chloride. This intermediate is then reacted with sodium methoxide to produce 3-(Chloromethoxy)prop-1-yne. Finally, this compound undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [3-(Chloromethoxy)prop-1-yn-1-yl]benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted benzene derivatives
- Epoxides
- Alkenes and alkanes
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can participate in nucleophilic substitution reactions, while the
Eigenschaften
CAS-Nummer |
90331-98-9 |
|---|---|
Molekularformel |
C10H9ClO |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
3-(chloromethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C10H9ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2 |
InChI-Schlüssel |
ZTRBIULFVFDOMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


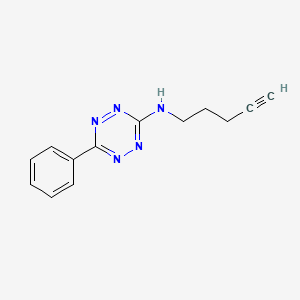
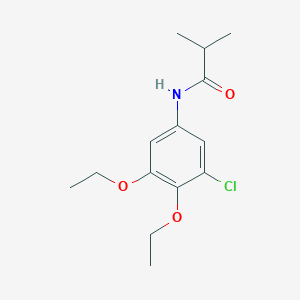
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

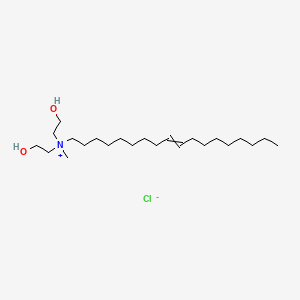
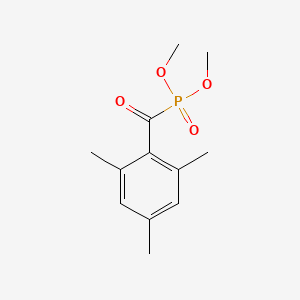
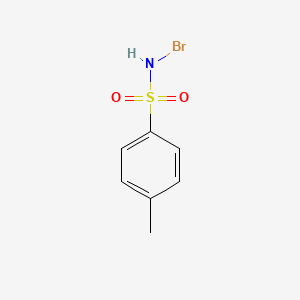
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)


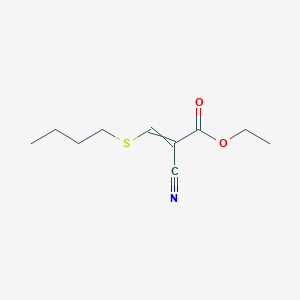
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
